

Application Notes and Protocols for m-PEG15-alcohol in Liposome Surface Modification

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Compound of Interest

Compound Name: *m-PEG15-alcohol*

Cat. No.: B3117692

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Introduction

Liposomes are versatile, biocompatible vesicles used extensively in drug delivery. Their utility is often enhanced through surface modification, a key strategy to improve their stability, prolong circulation time, and enable targeted delivery. Polyethylene glycol (PEG)ylation is a widely adopted method for surface modification that confers "stealth" characteristics to liposomes, allowing them to evade the mononuclear phagocyte system (MPS) and increase their residence time in the bloodstream.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This document provides detailed application notes and protocols for the use of methoxy-PEG15-alcohol (**m-PEG15-alcohol**) in the surface modification of liposomes. **m-PEG15-alcohol** is a relatively short-chain PEG derivative that can be incorporated into the liposomal bilayer to create a hydrophilic protective layer. These protocols are intended for researchers, scientists, and drug development professionals.

Principle of PEGylation

The incorporation of **m-PEG15-alcohol** onto the liposome surface creates a steric barrier. This hydrophilic layer reduces the binding of opsonin proteins, which are responsible for marking the liposomes for uptake by the MPS.[\[4\]](#) The result is a longer circulation half-life, leading to a greater probability of the liposome reaching its target site. The choice of PEG chain length is critical; while longer chains can provide a more robust steric barrier, shorter chains like **m-PEG15-alcohol** may offer a balance between stealth properties and cellular interaction, which can be beneficial for certain applications.

Key Effects of m-PEG15-alcohol Modification

The surface modification of liposomes with **m-PEG15-alcohol** induces several key changes in their physicochemical properties. These changes are summarized in the tables below, with representative data collated from studies on PEGylated liposomes.

Physicochemical Characteristics

Surface modification with **m-PEG15-alcohol** typically results in a slight increase in particle size and a shift of the zeta potential towards neutrality. A low polydispersity index (PDI) should be maintained, indicating a homogenous population of liposomes.

Parameter	Non-PEGylated Liposomes	PEGylated Liposomes (m-PEG15-alcohol)
Mean Particle Size (nm)	135 ± 5.2	145 ± 4.8
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV)	-25.5 ± 2.1	-10.2 ± 1.9[1]

Table 1: Representative physicochemical characteristics of non-PEGylated and **m-PEG15-alcohol** modified liposomes. Data is illustrative and based on typical results observed in liposomal studies.

Drug Loading and Release Profile

PEGylation can influence both the encapsulation efficiency of therapeutic agents and their subsequent release. The presence of the PEG layer can enhance drug retention within the liposome.

Parameter	Non-PEGylated Liposomes	PEGylated Liposomes (m-PEG15-alcohol)
Encapsulation Efficiency (%)	~85%	>90%
Cumulative Drug Release at 24h (%)	65%	45%
Cumulative Drug Release at 48h (%)	85%	60%

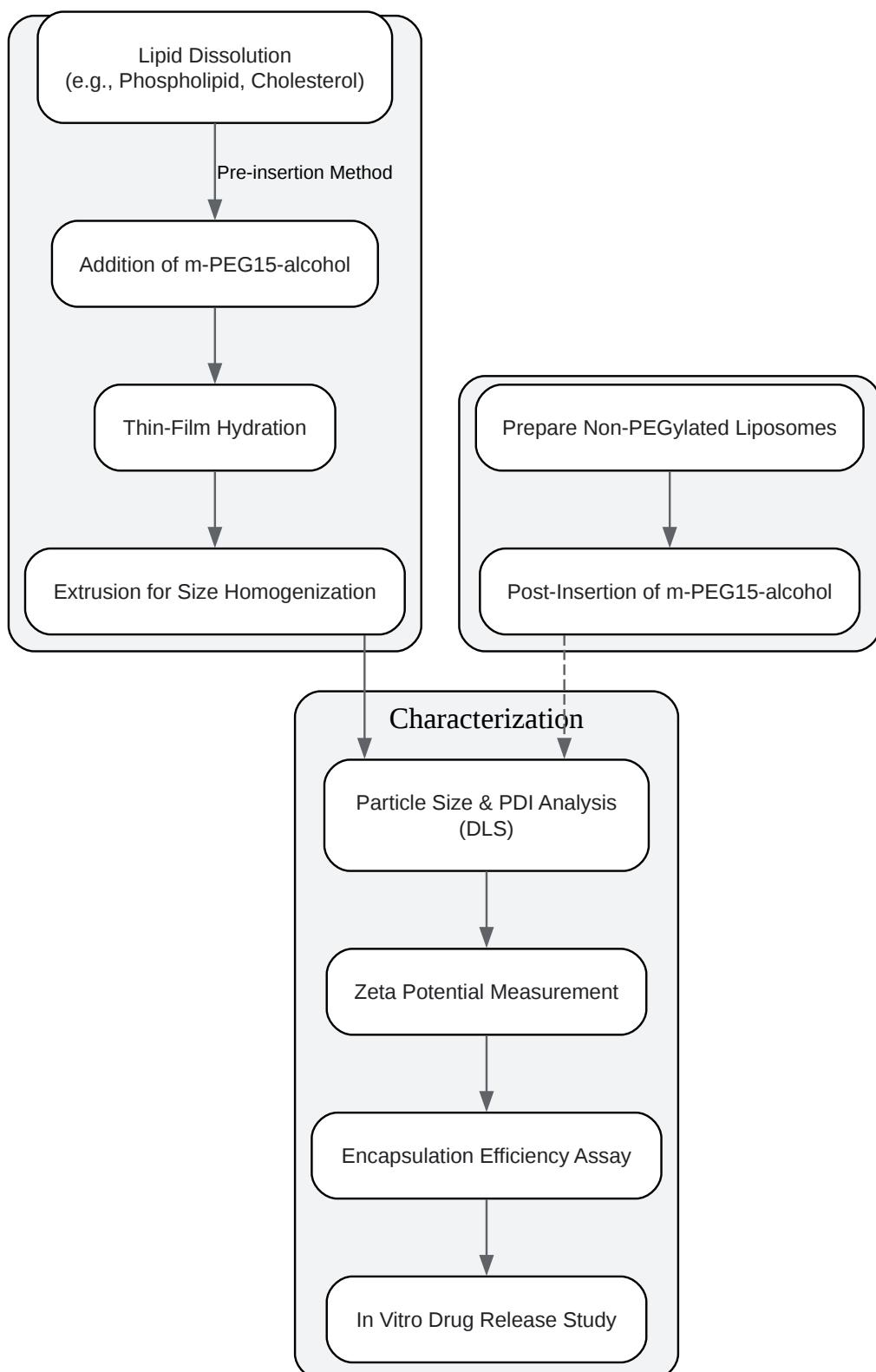
Table 2: Representative data on the encapsulation efficiency and in vitro drug release for a model hydrophilic drug (e.g., Doxorubicin) from non-PEGylated and **m-PEG15-alcohol** modified liposomes. The data indicates a more sustained release profile for PEGylated liposomes.

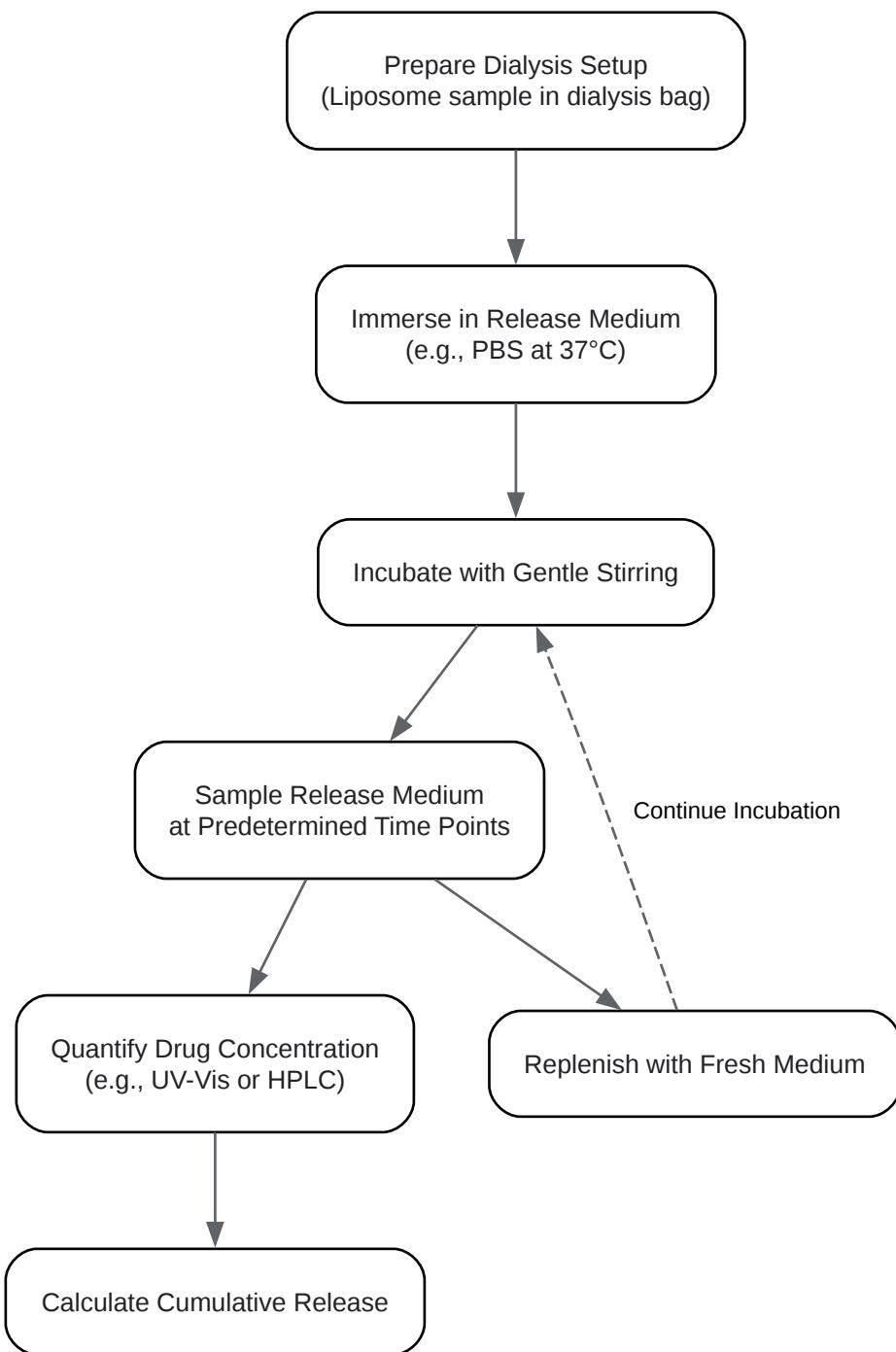
Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of **m-PEG15-alcohol** modified liposomes.

Workflow for Preparation and Characterization

The overall process for creating and evaluating PEGylated liposomes involves several sequential steps, from initial formulation to final characterization.



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References

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